

# An In-Depth Technical Guide to 2-Amino-6-chlorotoluene

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## Compound of Interest

Compound Name: 3-Chloro-2-methylaniline

Cat. No.: B042847

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This technical guide provides a comprehensive overview of the core properties, synthesis, and spectral data of 2-Amino-6-chlorotoluene, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data into a structured and accessible format.

## Physicochemical Properties

2-Amino-6-chlorotoluene, also known by its synonyms **3-Chloro-2-methylaniline** and 6-Chloro-o-toluidine, is a substituted aniline with significant applications in organic synthesis. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	87-60-5	[1]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClN	[1]
Molecular Weight	141.60 g/mol	
Appearance	Clear yellow to red or red-brown liquid	[1]
Melting Point	10-12 °C	[2]
Boiling Point	215 °C	[2]
Density	1.152 g/mL at 25 °C	[2]
Flash Point	>110 °C (>230 °F)	[1]
Solubility	Insoluble in water.	[2]

## Spectral Data

The structural elucidation of 2-Amino-6-chlorotoluene is supported by various spectroscopic techniques. The characteristic spectral data are detailed below.

### <sup>1</sup>H NMR Spectroscopy

The proton nuclear magnetic resonance (<sup>1</sup>H NMR) spectrum of 2-Amino-6-chlorotoluene provides insight into the arrangement of hydrogen atoms within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.9 (d)	Doublet	1H	Aromatic CH
~6.6 (t)	Triplet	1H	Aromatic CH
~6.5 (d)	Doublet	1H	Aromatic CH
~3.8 (s)	Singlet	2H	-NH <sub>2</sub>
~2.2 (s)	Singlet	3H	-CH <sub>3</sub>

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions. The data presented is a representative interpretation.

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (<sup>13</sup>C NMR) spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~145	C-NH <sub>2</sub>
~130	C-Cl
~128	Aromatic CH
~125	Aromatic CH
~120	Aromatic C-CH <sub>3</sub>
~118	Aromatic CH
~17	-CH <sub>3</sub>

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions. The data presented is a representative interpretation.

## Infrared (IR) Spectroscopy

The infrared (IR) spectrum highlights the functional groups present in 2-Amino-6-chlorotoluene.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3500	Strong, Broad	N-H Stretch (Amine)
3000-3100	Medium	Aromatic C-H Stretch
2850-2950	Medium	Aliphatic C-H Stretch
1600-1650	Strong	N-H Bend (Amine)
1450-1550	Medium-Strong	Aromatic C=C Stretch
1000-1250	Strong	C-N Stretch
700-800	Strong	C-Cl Stretch

## Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

m/z	Relative Intensity	Assignment
141	High	[M] <sup>+</sup> (Molecular Ion)
106	Moderate	[M-Cl] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Synthesis of 2-Amino-6-chlorotoluene

A common and efficient method for the laboratory synthesis of 2-Amino-6-chlorotoluene is through the reduction of 2-chloro-6-nitrotoluene.

## Experimental Protocol: Reduction of 2-Chloro-6-nitrotoluene

This protocol details the reduction of 2-chloro-6-nitrotoluene using tin(II) chloride in the presence of hydrochloric acid.

#### Materials:

- 2-Chloro-6-nitrotoluene
- Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Concentrated hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution (e.g., 40%)
- Diethyl ether or other suitable organic solvent
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-nitrotoluene in ethanol or a similar solvent.
- **Addition of Reducing Agent:** To this solution, add a stoichiometric excess of tin(II) chloride dihydrate.
- **Acidification and Reflux:** Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature. After the addition is complete, heat the mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

- **Work-up:** After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly basic. This will precipitate tin salts.
- **Extraction:** Extract the aqueous mixture with diethyl ether or another suitable organic solvent multiple times. Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-Amino-6-chlorotoluene.
- **Purification (Optional):** The crude product can be further purified by vacuum distillation or column chromatography if necessary.

## Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-Amino-6-chlorotoluene from 2-chloro-6-nitrotoluene.



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## References

1. 2-Amino-6-chlorotoluene | CAS 87-60-5 | Chemical-Suppliers [chemical-suppliers.eu]
2. 2-Chlorotoluene(95-49-8) IR Spectrum [chemicalbook.com]

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